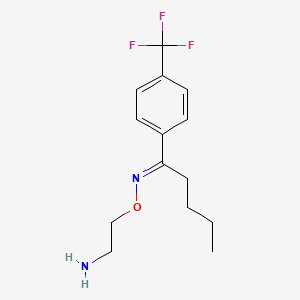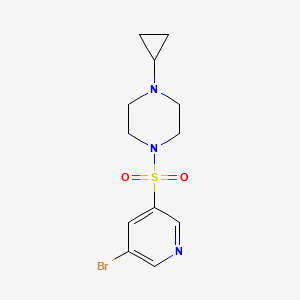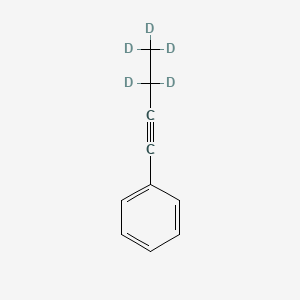
1-Phenyl-1-butyne-3,3,4,4,4-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1-butyne-3,3,4,4,4-d5 is a deuterated derivative of 1-Phenyl-1-butyne, a phenyl alkyl acetylenic compound. The deuterium atoms replace the hydrogen atoms at the 3, 3, 4, 4, and 4 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through several methods. One common approach involves the deuteration of 1-Phenyl-1-butyne using deuterium gas (D2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions .
化学反応の分析
Types of Reactions
1-Phenyl-1-butyne-3,3,4,4,4-d5 undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 1-Phenyl-1-butane-3,3,4,4,4-d5 using palladium catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Hydrogenation: 1-Phenyl-1-butane-3,3,4,4,4-d5.
Substitution: Various substituted phenyl derivatives.
Oxidation: Corresponding carbonyl compounds.
科学的研究の応用
1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 1-Phenyl-1-butyne-3,3,4,4,4-d5 involves its interaction with various molecular targets and pathways:
Catalytic Hydrogenation: The compound undergoes hydrogenation in the presence of palladium catalysts, leading to the formation of deuterated alkanes.
Isotopic Labeling: The deuterium atoms in the compound serve as tracers, allowing researchers to study the metabolic pathways and transformation of the compound in biological systems.
類似化合物との比較
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be compared with other similar compounds, such as:
1-Phenyl-1-butyne: The non-deuterated version, which lacks the isotopic labeling properties.
1-Phenyl-2-butyne: A structural isomer with different reactivity and applications.
1-Phenyl-1-pentyne: A homologous compound with an extended carbon chain.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
特性
IUPAC Name |
3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
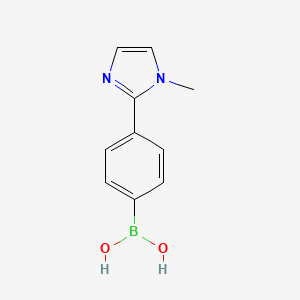
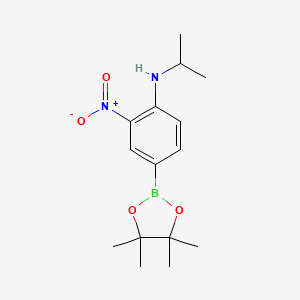
![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
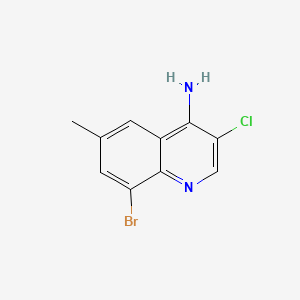
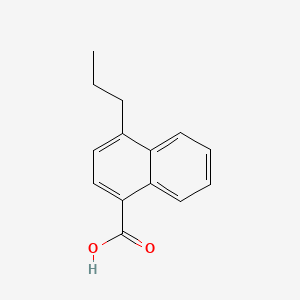
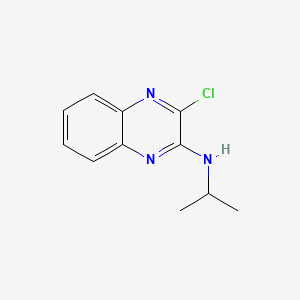
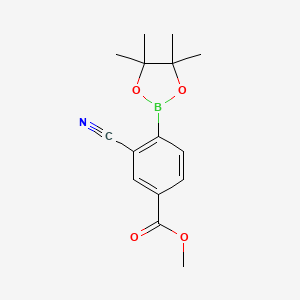
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
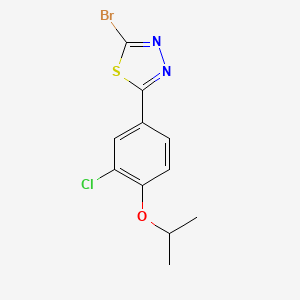
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)
